molecular formula C13H15NO6 B032734 2-(2-Formyl-4-nitrophenoxy)hexanoic acid CAS No. 335153-21-4

2-(2-Formyl-4-nitrophenoxy)hexanoic acid

Cat. No.: B032734
CAS No.: 335153-21-4
M. Wt: 281.26 g/mol
InChI Key: BQZBIATZHUXDFL-UHFFFAOYSA-N
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Description

2-(2-Formyl-4-nitrophenoxy)hexanoic acid is an organic compound with the molecular formula C13H15NO6. It is characterized by the presence of a formyl group, a nitro group, and a phenoxy group attached to a hexanoic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Formyl-4-nitrophenoxy)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Formyl-4-nitrophenoxy)hexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid involves its interaction with specific molecular targets and pathways. The formyl and nitro groups play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Formyl-4-nitrophenoxy)hexanoic acid is unique due to the presence of both formyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(2-Formyl-4-nitrophenoxy)hexanoic acid (CAS No. 335153-21-4) is a compound of significant interest in medicinal and biochemical research due to its unique structural features, including a formyl group and a nitro group. These functional groups contribute to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, synthesis, and comparative analysis with related compounds.

The molecular formula of this compound is C13H15NO6, and it has a molecular weight of 281.27 g/mol. The compound is characterized by the following functional groups:

  • Formyl group (-CHO)
  • Nitro group (-NO2)
  • Phenoxy group (Ar-O)

These features enable various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which can be exploited for further synthetic applications .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies using macrophage cell lines showed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism suggests that this compound may be beneficial in treating inflammatory diseases .

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. In cell line studies involving human cancer cells (e.g., breast and prostate cancer), the compound exhibited cytotoxic effects, leading to increased apoptosis rates. The proposed mechanism involves the induction of oxidative stress in cancer cells, which triggers programmed cell death .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The nitro group can participate in redox reactions, potentially inhibiting enzymes involved in metabolic pathways.
  • Covalent Bond Formation : The formyl group allows for covalent bonding with nucleophilic sites on proteins or nucleic acids, altering their function.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, leading to oxidative stress in target cells.

Synthesis and Industrial Applications

The synthesis of this compound typically involves nitration reactions followed by purification processes like recrystallization or chromatography . Its applications extend beyond pharmaceuticals; it is also utilized in the synthesis of agrochemicals and specialty chemicals.

Table 2: Comparison with Related Compounds

CompoundKey FeaturesBiological Activity
2-(2-Formylphenoxy)hexanoic acid Lacks nitro groupLimited antimicrobial activity
2-(2-Formyl-4-aminophenoxy)hexanoic acid Contains amino groupPotential for enhanced reactivity
2-(2-Carboxy-4-nitrophenoxy)hexanoic acid Carboxylic acid instead of formylDifferent acidity and reactivity

Case Studies

One notable case study involved the use of this compound in a drug development program aimed at creating novel anti-inflammatory agents. Researchers reported promising results in preclinical trials where the compound significantly reduced inflammation markers in animal models .

Properties

IUPAC Name

2-(2-formyl-4-nitrophenoxy)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-2-3-4-12(13(16)17)20-11-6-5-10(14(18)19)7-9(11)8-15/h5-8,12H,2-4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZBIATZHUXDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457713
Record name 2-(2-Formyl-4-nitrophenoxy)hexanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335153-21-4
Record name 2-(2-Formyl-4-nitrophenoxy)hexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335153-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Formyl-4-nitrophenoxy)hexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335153214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Formyl-4-nitrophenoxy)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Formyl-4-nitrophenoxy)hexanoic acid
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